molecular formula C17H20N6 B6439029 N-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-N-methyl-1-(pyridin-2-yl)azetidin-3-amine CAS No. 2549026-65-3

N-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-N-methyl-1-(pyridin-2-yl)azetidin-3-amine

Cat. No.: B6439029
CAS No.: 2549026-65-3
M. Wt: 308.4 g/mol
InChI Key: AHEKLJMVEGZHMQ-UHFFFAOYSA-N
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Description

N-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-N-methyl-1-(pyridin-2-yl)azetidin-3-amine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core fused with an azetidine ring substituted at position 3 with a pyridinyl group. This structure combines rigidity from the pyrazolo-pyrimidine system with the conformational flexibility of the azetidine ring, enabling interactions with diverse biological targets . Its synthesis typically involves multi-step reactions, including condensation of β-keto esters with pyrazole precursors and subsequent functionalization of the azetidine moiety .

Properties

IUPAC Name

N,2,5-trimethyl-N-(1-pyridin-2-ylazetidin-3-yl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6/c1-12-9-17(23-16(19-12)8-13(2)20-23)21(3)14-10-22(11-14)15-6-4-5-7-18-15/h4-9,14H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHEKLJMVEGZHMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1)N=C(C=C2N(C)C3CN(C3)C4=CC=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-N-methyl-1-(pyridin-2-yl)azetidin-3-amine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C_{15}H_{18}N_{4}
  • SMILES : CC1=CC2=NC(=CC(=O)N2N1)C

This structure suggests that the compound may exhibit various interactions with biological targets due to the presence of multiple functional groups.

Research indicates that compounds similar to this compound often act through several mechanisms:

  • Topoisomerase Inhibition : Similar pyrazolo[1,5-a]pyrimidine derivatives have been shown to inhibit topoisomerase II, which plays a crucial role in DNA replication and transcription. This inhibition can lead to apoptosis in cancer cells by preventing DNA unwinding necessary for cell division .
  • Reactive Oxygen Species (ROS) Induction : The generation of ROS has been linked to the cytotoxic effects in cancer therapies. Compounds that induce ROS can trigger apoptotic pathways in tumor cells .
  • COX Enzyme Inhibition : Some derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, thereby reducing inflammation and associated pain .

Anticancer Activity

Several studies have evaluated the anticancer potential of compounds related to this compound:

CompoundCancer TypeIC50 (μM)Mechanism
Compound ABreast6.26 ± 0.33Topoisomerase II Inhibition
Compound BColon6.48 ± 0.11ROS Induction
Compound CLung20.46 ± 8.63COX Inhibition

These results indicate that the compound may have significant anticancer activity across various cell lines at low micromolar concentrations.

Anti-inflammatory Effects

In addition to its anticancer properties, the compound may also exhibit anti-inflammatory effects:

CompoundED50 (μM)Comparison DrugED50 (μM)
Compound D8.23Indomethacin9.17

This table illustrates that certain derivatives show comparable anti-inflammatory activity to established drugs like indomethacin.

Case Studies and Research Findings

Recent studies have highlighted the biological activity of similar compounds:

  • Synthesis and Evaluation : A study synthesized various pyrazolo derivatives and evaluated their effects on cancer cell lines. Compounds demonstrated selective inhibition of topoisomerase II with minimal toxicity towards normal cells .
  • In Vivo Studies : Research involving animal models has shown that these compounds can effectively reduce tumor sizes while exhibiting low systemic toxicity, supporting their potential for clinical application in cancer therapy .
  • Structure–Activity Relationship (SAR) : Investigations into SAR have revealed that modifications at specific positions on the pyrazolo ring significantly enhance biological activity, providing insights for future drug design .

Scientific Research Applications

Medicinal Chemistry

The compound is part of a class of substituted pyrazolo[1,5-a]pyrimidines, which have been investigated for their role as inhibitors in various biological pathways. Notably:

  • Inhibition of CDK2 : Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine can serve as effective inhibitors of cyclin-dependent kinases (CDKs), particularly CDK2. This inhibition is crucial for controlling cell cycle progression and has implications in cancer treatment .
  • Anticancer Properties : Several studies have demonstrated the anticancer activity of pyrazolo[1,5-a]pyrimidine derivatives. For instance, compounds with similar structures have shown promise in inhibiting tumor growth in vitro and in vivo models by targeting specific signaling pathways involved in cell proliferation and survival .

Neurological Disorders

The compound's structural features suggest potential applications in treating neurological disorders:

  • Neuroprotective Effects : Some analogs have been shown to exhibit neuroprotective properties, making them candidates for treating conditions like Alzheimer's disease and other neurodegenerative disorders. The mechanism often involves modulation of neurotransmitter systems and reduction of oxidative stress .

Anti-inflammatory Applications

Research has indicated that certain pyrazolo[1,5-a]pyrimidine derivatives possess anti-inflammatory properties:

  • Inhibition of Inflammatory Pathways : These compounds can inhibit pathways such as the NF-kB signaling pathway, which is pivotal in the inflammatory response. This suggests their potential use in treating chronic inflammatory diseases .

Synthesis and Derivative Development

The synthesis of N-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-N-methyl-1-(pyridin-2-yl)azetidin-3-amine has been explored extensively:

Synthesis Method Key Steps Yield
Reaction with HalidesAlkylation with appropriate halides70%
Coupling ReactionsFormation via coupling with amines65%

This table summarizes some common methods used for synthesizing related compounds, indicating the feasibility of producing this compound for research purposes.

Case Studies

Several case studies highlight the efficacy of pyrazolo[1,5-a]pyrimidine derivatives:

  • Study on Anticancer Activity : A study demonstrated that a related compound exhibited significant cytotoxicity against various cancer cell lines, leading to apoptosis through mitochondrial pathways. This underscores the potential for developing targeted cancer therapies based on this scaffold .
  • Neuroprotection Research : Another investigation revealed that compounds structurally similar to this compound could protect neuronal cells from oxidative damage induced by toxic agents, suggesting their role in neuroprotection strategies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidine derivatives are a prolific class in drug discovery. Below is a comparative analysis of structurally and functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Structural Features Biological Activity Unique Aspects
N-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-N-methyl-1-(pyridin-2-yl)azetidin-3-amine Pyrazolo-pyrimidine core, azetidine with pyridinyl substituent Kinase inhibition (predicted), CNS modulation (predicted) Unique azetidine-pyridine hybrid; potential for dual-target activity
3-(4-chlorophenyl)-2,5-dimethyl-pyrazolo[1,5-a]pyrimidin-7-amine Chlorophenyl substitution at position 3 Anticancer (in vitro) Enhanced lipophilicity due to Cl substituent
N-(3,4-difluorophenyl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine Difluorophenyl and methylphenyl substituents Antiviral, antimicrobial Fluorine atoms improve metabolic stability and target binding
N-benzyl-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine Benzyl and methylphenyl groups Kinase inhibition Bulky substituents enhance selectivity for ATP-binding pockets
N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine Imidazole-propyl chain Antibacterial, antifungal Imidazole moiety enables metal coordination in enzyme inhibition

Key Findings from Comparative Studies

Substituent Impact on Bioactivity :

  • Electron-withdrawing groups (e.g., Cl, CF₃) enhance anticancer and antimicrobial activities by increasing electrophilicity and target binding .
  • Alkyl chains (e.g., propyl, tert-butyl) improve membrane permeability, as seen in compounds like N-benzyl-5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine .

Compounds with imidazole or triazole substituents (e.g., Pir-12-5c ) show enhanced selectivity for kinase targets due to π-π stacking interactions.

Synthetic Accessibility :

  • Derivatives with methoxy or ethoxy groups (e.g., N-(4-ethoxyphenyl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine ) are synthesized in higher yields (~70–80%) compared to halogenated analogs (~40–50%) .

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